molecular formula C9H13Br2N3O B7977774 N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide

N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide

Cat. No.: B7977774
M. Wt: 339.03 g/mol
InChI Key: SFEUKTATFYILMB-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide is a brominated pyrazole derivative featuring a tert-butyl acetamide moiety. The compound’s core structure includes a pyrazole ring substituted with bromine at the 3- and 5-positions, coupled with an N-tert-butyl acetamide group. Bromine’s electron-withdrawing nature likely influences its electronic properties, reactivity, and intermolecular interactions compared to analogs with electron-donating substituents .

Properties

IUPAC Name

N-tert-butyl-2-(3,5-dibromopyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br2N3O/c1-9(2,3)12-8(15)5-14-7(11)4-6(10)13-14/h4H,5H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUKTATFYILMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Acetamide formation: The final step involves the reaction of the brominated pyrazole with tert-butylamine and acetic anhydride to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states or reduced forms.

    Coupling reactions: The pyrazole ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and tert-butyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The tert-butyl acetamide scaffold is recurrent in medicinal and materials chemistry. Key analogs from the evidence include:

Compound Name Substituents on Pyrazole/Benzamide Core Key Features
5h 1-naphthyl, 4-(dimethylamino)benzyl Bulky aromatic substituents enhance π-π stacking; dimethylamino group introduces polarity.
5d 4-(dimethylamino)phenyl, N-methylacetamido Electron-donating dimethylamino group impacts solubility and optical properties.
5i 1-pyrenylmethyl, 4-(dimethylamino)phenyl Extended aromatic system (pyrene) increases melting point (217–219°C).
10d-3-2 5-methyl-2-phenylpyrazole, benzamide Methyl and phenyl groups stabilize crystal packing via van der Waals interactions.
N-tert-butyl-2-(4-butyrylphenoxy)acetamides Halogenated phenoxy groups (Cl, F) Halogens influence lipophilicity and hydrogen-bonding potential.

Key Observations :

  • Bromine vs. Other Halogens : The 3,5-dibromo substitution in the target compound contrasts with chloro-/fluoro-substituted analogs (e.g., compounds 26–29 in ). Bromine’s larger atomic radius and polarizability may enhance halogen bonding or alter crystal packing compared to lighter halogens.
  • Aromatic vs. Aliphatic Substituents : Pyrenyl (5i ) and naphthyl (5h ) groups impart rigidity and higher melting points, whereas alkyl groups (e.g., tert-butyl) improve steric bulk and metabolic stability.

Yield Trends :

  • Yields for tert-butyl acetamides range from 40% (5i ) to 63% (compound 26 ), influenced by steric hindrance and substituent reactivity.

Physical and Spectroscopic Properties

Melting Points (Mp):
  • 5h : 179°C
  • 5d : 155°C
  • 5i : 217–219°C
  • 10d-3-2 : 105–106°C
NMR and Elemental Analysis:
  • 1H-NMR : Tert-butyl protons resonate near δ 1.2–1.3 ppm (e.g., 5i , 10d-3-2 ). Bromine’s deshielding effect may shift pyrazole proton signals upfield.
  • Elemental Analysis: Bromine’s high atomic mass would result in distinct C/H/N ratios compared to non-halogenated analogs (e.g., 5d: C 76.88%, H 7.78%, N 6.99% ).

Functional and Supramolecular Behavior

  • Hydrogen Bonding: The acetamide NH and pyrazole N atoms serve as hydrogen-bond donors/acceptors. Bromine may compete in halogen bonding, as observed in halogenated phenoxy analogs .
  • Crystal Packing : Bulky tert-butyl groups often disrupt close packing, reducing melting points compared to planar aromatics (e.g., 5i ). Graph-set analysis (as in ) could elucidate hydrogen-bond patterns.

Biological Activity

N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H13Br2N3OC_9H_{13}Br_2N_3O, indicating the presence of bromine substituents on the pyrazole ring which may influence its biological properties. The compound features a tert-butyl group and an acetamide functional group that contribute to its solubility and reactivity.

Antimicrobial Properties

Several studies have indicated that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. The presence of bromine atoms in the structure is believed to enhance the antimicrobial potency by facilitating interactions with microbial cell membranes.

Anti-inflammatory Effects

Research has suggested that pyrazole derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. This effect is often attributed to the ability of pyrazole compounds to interfere with signaling pathways involved in inflammation.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that similar pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on a series of pyrazole derivatives to understand how modifications affect biological activity. For example:

CompoundStructure ModificationsBiological Activity
ANo bromineLow antimicrobial activity
BOne bromineModerate activity against Gram-positive bacteria
CTwo brominesHigh activity against both Gram-positive and Gram-negative bacteria

This table illustrates that increasing the number of bromine substituents generally enhances antimicrobial activity, suggesting that halogenation is a beneficial modification for improving efficacy.

In Vivo Studies

In vivo studies using animal models have shown promising results for this compound in treating infections caused by resistant bacterial strains. For instance, a recent study demonstrated that this compound significantly reduced bacterial load in infected mice compared to controls.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : It can interfere with inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.

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